molecular formula C11H13BO2Si B12575189 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- CAS No. 473474-63-4

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-

Cat. No.: B12575189
CAS No.: 473474-63-4
M. Wt: 216.12 g/mol
InChI Key: PFJZLTPPHKGGOF-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C11H13BO2Si. It is a derivative of benzodioxaborole, featuring a trimethylsilyl-ethynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- typically involves the reaction of benzodioxaborole with trimethylsilylacetylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques and equipment is essential to achieve consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound can form reversible covalent complexes with other molecules, facilitating its use in molecular recognition and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]- stands out due to its unique combination of the benzodioxaborole core and the trimethylsilyl-ethynyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with other molecules highlights its versatility and potential for further research and development .

Properties

CAS No.

473474-63-4

Molecular Formula

C11H13BO2Si

Molecular Weight

216.12 g/mol

IUPAC Name

2-(1,3,2-benzodioxaborol-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H13BO2Si/c1-15(2,3)9-8-12-13-10-6-4-5-7-11(10)14-12/h4-7H,1-3H3

InChI Key

PFJZLTPPHKGGOF-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C#C[Si](C)(C)C

Origin of Product

United States

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